Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with a phenylethyl group, a cyclopenta-fused pyrazole carbonylamino moiety, and a methyl ester. Its design integrates elements known for bioactivity in medicinal chemistry, such as the thiazole ring (implicated in kinase inhibition) and the pyrazole-derived carboxamide (associated with anti-inflammatory and anticancer properties). The compound’s ester group enhances solubility, while the aromatic phenylethyl chain may influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl 5-(2-phenylethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H20N4O3S/c1-27-19(26)17-15(11-10-12-6-3-2-4-7-12)28-20(21-17)22-18(25)16-13-8-5-9-14(13)23-24-16/h2-4,6-7H,5,8-11H2,1H3,(H,23,24)(H,21,22,25) |
InChI Key |
YCHYRBAYJDEKCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=C2CCC3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenylethyl group and the tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl moiety. Common reagents used in these reactions include thionyl chloride, phenylethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Biological Activity
Chemical Structure and Properties
The chemical structure of Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
The compound features a thiazole ring, a phenylethyl group, and a cyclopentapyrazole moiety that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazoles have been documented to possess activity against various bacterial strains. In vitro tests could be conducted to assess the effectiveness of this compound against pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Potential
Thiazole derivatives have shown promise in cancer research. The incorporation of the cyclopentapyrazole moiety may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research has suggested that thiazole compounds can inhibit tumor growth by targeting specific oncogenic pathways.
Anti-inflammatory Effects
Compounds with thiazole structures often exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Investigating the anti-inflammatory effects of this compound could provide insights into its therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In a laboratory setting, thiazole derivatives were tested against several cancer cell lines. The findings revealed that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of thiazole compounds. Results demonstrated a significant reduction in inflammatory markers and improved clinical outcomes in treated groups .
Data Table: Biological Activities of Related Thiazole Compounds
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity. Compounds similar to methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate have been shown to inhibit the growth of various bacteria and fungi. This suggests potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can reduce inflammation markers in vitro and in vivo models, indicating their potential use in managing inflammatory diseases .
- Anticancer Activity : The thiazole moiety has been associated with anticancer properties. Preliminary studies indicate that compounds like this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Heterocyclic Synthesis : The compound can be utilized in synthesizing other heterocyclic compounds. Its structure allows for modifications that can lead to the formation of more complex molecules with diverse biological activities .
Case Studies
Several studies have documented the synthesis and application of similar thiazole derivatives:
- Antimicrobial Activity Study : A study published in Molecules explored the synthesis of thiazole derivatives and their antimicrobial activity against various pathogens. The results indicated that specific substitutions on the thiazole ring significantly enhanced their antimicrobial efficacy .
- Anti-inflammatory Research : In another study focusing on thiazole-based compounds, researchers demonstrated that certain derivatives exhibited potent anti-inflammatory effects in animal models. The compounds were shown to inhibit pro-inflammatory cytokines and reduce edema significantly .
- Anticancer Evaluation : A recent investigation assessed the anticancer potential of thiazole derivatives against several cancer cell lines. The study revealed that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with thiazole derivatives reported in Pharmacopeial Forum (2017), particularly analogs of 2,5-thiazolylmethylcarbamate (e.g., compounds n , o , w , and x ). Below is a comparative analysis:
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The phenylethyl group in the target compound increases logP compared to carbamate analogs, suggesting enhanced membrane permeability but reduced aqueous solubility.
- Metabolic Stability : The methyl ester may undergo hydrolysis to a carboxylic acid, unlike the carbamate analogs, which are more resistant to enzymatic cleavage .
Q & A
Q. What synthetic methodologies are established for synthesizing Methyl 5-(2-phenylethyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?
Synthesis involves multi-step protocols, including cyclization and acylation. For pyrazole-thiazole hybrids, cyclocondensation of thiourea derivatives with chloroacetic acid under reflux is effective . Acylation using activated carbonyl intermediates (e.g., acyl chlorides) ensures proper functionalization . The Biginelli reaction can also construct thiazole rings in related heterocycles . Key steps require anhydrous conditions and stoichiometric precision to prevent intermediate hydrolysis .
Q. Which spectroscopic and analytical techniques are essential for structural elucidation?
- ¹H/¹³C NMR : Maps the carbon-hydrogen framework and confirms substituent positions .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight.
- Elemental Analysis : Confirms empirical formula .
- X-ray Crystallography : Provides unambiguous structural confirmation for crystalline derivatives, as used for pyrazoline analogs .
Q. What are the recommended storage conditions to maintain stability?
Store desiccated at -20°C in amber vials to prevent photodegradation. Analogous heterocycles show <5% decomposition over 6 months under these conditions . For aqueous solutions, use pH 6-7 buffers with 0.02% sodium azide to inhibit microbial growth .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data in different solvent systems?
Standardize methods using the shake-flask technique with HPLC quantification . Pre-saturate solvents for 24 hours at 25°C. Calculate theoretical solubility via the General Solubility Equation using experimental melting points and logP values (SwissADME) . Cross-validate with dynamic light scattering to detect aggregation .
Q. What strategies optimize bioavailability in pharmacological studies?
Q. How should SAR studies evaluate modifications at the 2-phenylethyl substituent?
Use a factorial design varying electronic (Hammett σ) and steric (Taft Es) parameters. Synthesize analogs with -NO₂, -OCH₃, and -Cl groups at para/meta positions. Assess activity via enzyme inhibition IC₅₀ assays in triplicate. Multivariate analysis identifies critical SAR parameters, as applied in pyrazole carbothioamide optimizations .
Methodological Considerations
- Experimental Design for Environmental Fate : Assess physicochemical properties (logP, pKa) via shake-flask methods and potentiometric titration . Conduct abiotic degradation studies under controlled pH/UV conditions and biotic assays with soil microcosms .
- Molecular Docking : Use homology modeling (Swiss-Model) and AutoDock Vina to predict biological targets. Validate binding energies (≤ -8 kcal/mol) against known inhibitors, as in pyrazoline-based drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
